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Compound of Interest

Compound Name: AF 430 amine

Cat. No.: B12371976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

AF 430 amine and its derivatives in immunofluorescence staining. AF 430 is a yellow-green

fluorescent dye known for its high photostability and broad pH stability, making it a versatile tool

for cellular imaging and flow cytometry.

Introduction to AF 430 Fluorophore
AF 430 is a coumarin-based dye that offers a unique spectral profile, with an excitation

maximum in the violet range and an emission maximum in the yellow-green region of the

spectrum.[1] This large Stokes shift of approximately 112 nm is advantageous for multicolor

imaging applications, as it helps to reduce spectral crosstalk between different fluorophores.[1]

The dye's fluorescence is stable over a wide pH range (pH 4-10), which is beneficial for

staining protocols that may involve buffers with varying pH.[2][3][4][5] Furthermore, its high

photostability makes it well-suited for demanding imaging techniques such as confocal

microscopy.[1][2][3]

For immunofluorescence applications, AF 430 is typically used in an amine-reactive form, such

as an N-hydroxysuccinimidyl (NHS) ester. This form readily reacts with primary amines on

proteins, such as antibodies, to form stable covalent bonds. This document will focus on the

use of AF 430 NHS ester for antibody conjugation and subsequent immunofluorescence

staining.
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Quantitative Data
The following table summarizes the key spectral and physical properties of the AF 430

fluorophore.

Property Value Reference

Excitation Maximum 430 nm [2]

Emission Maximum 542 nm [2]

Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹ [2]

Fluorescence Quantum Yield 0.23 [2]

Stokes Shift 112 nm [1]

Optimal pH Range 4 - 10 [2][3][4][5]

Experimental Protocols
Protocol 1: Conjugation of AF 430 NHS Ester to
Antibodies
This protocol describes the conjugation of an amine-reactive AF 430 dye to a primary or

secondary antibody. The most common amine-reactive form is the N-hydroxysuccinimidyl

(NHS) ester.

Materials:

Purified antibody (at least 2 mg/mL for optimal results)[6]

AF 430 NHS Ester (Succinimidyl Ester)

Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification column (e.g., gel filtration column)
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Storage Buffer: Phosphate-buffered saline (PBS) with a protein stabilizer (e.g., BSA) and a

preservative (e.g., sodium azide)

Procedure:

Antibody Preparation:

Dialyze the antibody against PBS to remove any amine-containing buffers (like Tris) or

stabilizers that could interfere with the conjugation reaction.

Adjust the antibody concentration to at least 2 mg/mL in the reaction buffer.

AF 430 NHS Ester Preparation:

Dissolve the AF 430 NHS ester in a small amount of anhydrous DMF or DMSO to create a

stock solution.

Conjugation Reaction:

It is recommended to test three different molar ratios of dye to protein to determine the

optimal degree of labeling.[6] A common starting point for IgG antibodies is a 10:1 molar

ratio of dye to antibody.

Slowly add the calculated amount of the AF 430 NHS ester stock solution to the antibody

solution while gently vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.[6]

Purification of the Conjugate:

Remove unconjugated dye by passing the reaction mixture through a gel filtration column

equilibrated with your desired storage buffer.

Collect the fractions containing the labeled antibody. The labeled antibody will be in the

first colored fractions to elute.

Storage:
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Store the purified AF 430-conjugated antibody at 4°C, protected from light. For long-term

storage, it can be stored at -20°C.

Preparation
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Collect Labeled Fraction

Click to download full resolution via product page

Antibody Conjugation Workflow

Protocol 2: Immunofluorescence Staining of Cells
This protocol provides a general procedure for immunofluorescently staining fixed and

permeabilized cells using an AF 430-conjugated antibody.

Materials:

Cells grown on coverslips or in a multi-well plate

Phosphate-buffered saline (PBS)

Fixation Buffer: 4% paraformaldehyde in PBS

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 1% BSA in PBS

AF 430-conjugated primary or secondary antibody

Nuclear counterstain (e.g., DAPI) (optional)
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Antifade mounting medium

Procedure:

Cell Fixation:

Rinse the cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[7]

Rinse the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

If your target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS

for 10 minutes at room temperature.

Rinse the cells three times with PBS for 5 minutes each.

Blocking:

Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60

minutes at room temperature.

Primary/Secondary Antibody Incubation:

Direct Immunofluorescence: If using a directly conjugated primary antibody, dilute the AF

430-conjugated primary antibody in blocking buffer and incubate with the cells for 1-2

hours at room temperature or overnight at 4°C, protected from light.

Indirect Immunofluorescence: If using an unconjugated primary antibody, incubate the

cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature

or overnight at 4°C. Then, wash the cells three times with PBS for 5 minutes each.

Following the washes, incubate with the AF 430-conjugated secondary antibody diluted in

blocking buffer for 1 hour at room temperature, protected from light.

From this step onwards, all steps should be performed in the dark to prevent

photobleaching of the fluorophore.
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Washing:

Wash the cells three times with PBS for 5 minutes each to remove any unbound antibody.

Counterstaining (Optional):

If desired, incubate the cells with a nuclear counterstain like DAPI according to the

manufacturer's instructions.

Rinse the cells twice with PBS.

Mounting:

Mount the coverslips onto microscope slides using an antifade mounting medium.

Seal the edges of the coverslip with nail polish or a commercial sealant.

Imaging:

Image the stained cells using a fluorescence microscope equipped with appropriate filters

for the AF 430 fluorophore (Excitation: ~430 nm, Emission: ~542 nm).
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Immunofluorescence Staining Workflow
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Troubleshooting
Problem Possible Cause Suggested Solution

No or weak signal Inefficient antibody conjugation
Optimize the dye-to-protein

ratio during conjugation.

Low antibody concentration

Increase the concentration of

the primary or secondary

antibody.

Incompatible

fixation/permeabilization

Test different fixation (e.g.,

methanol) or permeabilization

methods.

High background Insufficient blocking
Increase the blocking time or

try a different blocking agent.

Antibody concentration too

high

Titrate the antibody to

determine the optimal

concentration.

Inadequate washing
Increase the number and

duration of wash steps.

Photobleaching
Excessive exposure to

excitation light

Minimize light exposure and

use an antifade mounting

medium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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